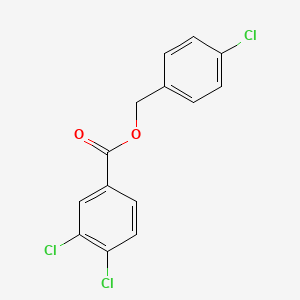

4-chlorobenzyl 3,4-dichlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methyl 3,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-11-4-1-9(2-5-11)8-19-14(18)10-3-6-12(16)13(17)7-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBBPVAGRWJFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorobenzyl 3,4 Dichlorobenzoate

Esterification Approaches

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is the cornerstone for synthesizing 4-chlorobenzyl 3,4-dichlorobenzoate (B1239242). The primary reactants for this transformation are 3,4-dichlorobenzoic acid and 4-chlorobenzyl alcohol.

Direct Esterification Techniques

Direct esterification, commonly known as Fischer esterification, is a widely practiced method for producing esters. This acid-catalyzed condensation reaction involves heating a carboxylic acid with an alcohol, resulting in the formation of an ester and water. chemguide.co.ukmasterorganicchemistry.comrug.nl For the synthesis of 4-chlorobenzyl 3,4-dichlorobenzoate, this involves the reaction of 3,4-dichlorobenzoic acid with 4-chlorobenzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. The alcohol is frequently used in excess to serve as the solvent and to shift the equilibrium. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.com

Table 1: Typical Conditions for Direct Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 3,4-Dichlorobenzoic Acid, 4-Chlorobenzyl Alcohol | Starting materials for the ester. |

| Catalyst | Concentrated H₂SO₄, TsOH | To protonate the carbonyl and catalyze the reaction. chemguide.co.ukmasterorganicchemistry.com |

| Solvent | Excess 4-Chlorobenzyl Alcohol or a non-reactive solvent (e.g., Toluene) | To dissolve reactants and, if in excess, shift equilibrium. |

| Temperature | Reflux | To increase reaction rate. |

| Byproduct Removal | Dean-Stark apparatus | To remove water and drive the reaction to completion. |

Acyl Halide (e.g., 3,4-Dichlorobenzoyl Chloride) Reactivity in Ester Synthesis

A more reactive and often irreversible alternative to direct esterification involves the use of an acyl halide. For this specific synthesis, 3,4-dichlorobenzoyl chloride is reacted with 4-chlorobenzyl alcohol. libretexts.orglibretexts.org This method is generally faster and can be performed under milder conditions than Fischer esterification. The high reactivity of the acyl chloride makes it an excellent acylating agent. libretexts.org

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, preventing it from protonating the alcohol and deactivating it. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the ester. libretexts.org

Table 2: General Conditions for Ester Synthesis via Acyl Halide

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 3,4-Dichlorobenzoyl Chloride, 4-Chlorobenzyl Alcohol | Starting materials for the ester. |

| Base | Pyridine, Triethylamine | To scavenge the HCl byproduct. libretexts.org |

| Solvent | Inert solvents like Dichloromethane, Diethyl ether, or Toluene | To dissolve reactants. |

| Temperature | Room temperature to gentle heating | Reaction is often exothermic and proceeds readily. |

Transesterification Strategies

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize 4-chlorobenzyl 3,4-dichlorobenzoate, one could start with a simple ester of 3,4-dichlorobenzoic acid, such as methyl 3,4-dichlorobenzoate, and react it with 4-chlorobenzyl alcohol. libretexts.orgmasterorganicchemistry.com This reaction is also an equilibrium process and is typically catalyzed by either an acid (like H₂SO₄) or a base (like sodium methoxide). masterorganicchemistry.com

To ensure a high yield of the desired product, a large excess of 4-chlorobenzyl alcohol is used to shift the equilibrium. libretexts.org Additionally, the lower-boiling alcohol byproduct (in this case, methanol) is often removed by distillation to drive the reaction forward. The acid-catalyzed mechanism is similar to that of Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the alcohol, and subsequent elimination of the original alkoxy group. masterorganicchemistry.com In the base-catalyzed process, a strong base deprotonates the alcohol to form a more potent nucleophile (an alkoxide), which then attacks the ester's carbonyl carbon.

Catalytic Systems for Esterification

The efficiency of esterification reactions can be significantly influenced by the choice of catalyst. Beyond standard Brønsted acids, other catalytic systems, including Lewis acids and phase transfer catalysts, offer alternative pathways for the synthesis of benzoate (B1203000) esters.

Lewis Acid Catalysis (e.g., Zinc Chloride) in Benzoate Ester Formation

Lewis acids, such as zinc chloride (ZnCl₂), are effective catalysts for esterification reactions. semanticscholar.orgijsrp.org They function by coordinating to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This method can be a milder alternative to using strong Brønsted acids.

Research has demonstrated that anhydrous zinc chloride can efficiently catalyze the condensation of various carboxylic acids with phenols and alcohols to give good to excellent yields of the corresponding esters. semanticscholar.orgijsrp.org In the context of synthesizing 4-chlorobenzyl 3,4-dichlorobenzoate, a mixture of 3,4-dichlorobenzoic acid and 4-chlorobenzyl alcohol could be treated with a catalytic amount of zinc chloride, likely with heating to drive the reaction. The use of a dehydrating agent or removal of water can further improve the yield. Studies have shown the effectiveness of zinc chloride in promoting the formation of ethyl esters of benzoic acid. proquest.com

Table 3: Example of Lewis Acid Catalysis in Esterification

| Catalyst | Reactants | General Conditions | Reported Yields |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Aromatic Carboxylic Acids, Alcohols/Phenols | Reflux in a solvent like POCl₃, 1-2 hours | 75-90% for various phenyl benzoates ijsrp.org |

| Zirconium/Titanium Solid Acid | Benzoic Acids, Methanol | Reflux | Good to excellent for methyl benzoates mdpi.com |

Phase Transfer Catalysis in Ester Synthesis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This method avoids the need for harsh conditions and can lead to high yields and selectivity. google.com

For the synthesis of 4-chlorobenzyl 3,4-dichlorobenzoate, a phase transfer catalysis approach would typically involve the sodium or potassium salt of 3,4-dichlorobenzoic acid dissolved in an aqueous phase. The alkylating agent, 4-chlorobenzyl chloride, would be dissolved in an immiscible organic solvent. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is added. The catalyst's cation pairs with the carboxylate anion, transporting it from the aqueous phase to the organic phase. In the organic phase, the now-solubilized carboxylate anion reacts with the 4-chlorobenzyl chloride to form the desired ester. This method is particularly useful for synthesizing benzyl (B1604629) esters from benzyl halides and carboxylate salts. google.com

Table 4: Components of a Phase Transfer Catalysis System for Ester Synthesis

| Component | Example | Role |

|---|---|---|

| Aqueous Phase Reactant | Sodium 3,4-dichlorobenzoate | Nucleophile source. |

| Organic Phase Reactant | 4-Chlorobenzyl chloride | Electrophile/Substrate. |

| Organic Solvent | Toluene, Dichloromethane | To dissolve the organic reactant. |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Triethylamine | Transports the nucleophile to the organic phase. google.com |

| Temperature | 80-150 °C | To facilitate the reaction. google.com |

Enzymatic Catalysis in Ester Synthesis (e.g., Lipases)

The use of enzymes, particularly lipases, as biocatalysts in organic synthesis represents a key aspect of green chemistry, offering high selectivity and mild reaction conditions. Lipases are widely employed for the synthesis of esters due to their ability to function in non-aqueous environments, which is advantageous for the solubility of non-polar substrates. mdpi.commdpi.com The enzymatic synthesis of 4-chlorobenzyl 3,4-dichlorobenzoate would typically involve the esterification of 3,4-dichlorobenzoic acid with 4-chlorobenzyl alcohol.

Lipases such as those from Candida antarctica (CALB), Candida rugosa (CRL), and Pseudomonas fluorescens (LAK) are frequently utilized for their catalytic efficiency in ester formation. mdpi.comresearchgate.netresearchgate.net The reaction mechanism involves the activation of the carboxylic acid by the lipase, followed by a nucleophilic attack from the alcohol. One of the primary advantages of enzymatic catalysis is the high degree of regio- and enantioselectivity, which can be crucial when dealing with complex substrates. mdpi.com Immobilization of lipases on solid supports is a common strategy to enhance their stability and reusability, which is a significant factor for industrial applications. nih.gov

The synthesis of esters similar in structure has been successfully achieved using lipase-catalyzed reactions, suggesting the viability of this method for 4-chlorobenzyl 3,4-dichlorobenzoate. mdpi.com The reaction would proceed under mild temperature conditions, often in an organic solvent to solubilize the reactants.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized 4-chlorobenzyl 3,4-dichlorobenzoate. Key parameters that influence the outcome of the synthesis include the choice of solvent, reaction temperature, and pressure.

The solvent plays a critical role in chemical reactions by influencing reactant solubility, pathway, and transition state stabilization. In the context of synthesizing 4-chlorobenzyl 3,4-dichlorobenzoate, both in conventional and enzymatically catalyzed reactions, the choice of solvent is paramount. For lipase-catalyzed esterifications, organic solvents are generally preferred to minimize water content, which can lead to hydrolysis of the ester product. mdpi.commdpi.com

The efficiency of the synthesis can be significantly affected by the polarity and nature of the solvent. A systematic study of different solvents would be necessary to identify the optimal medium. The following table illustrates hypothetical data from such a study.

| Solvent | Dielectric Constant (at 20°C) | Reactant Solubility | Product Yield (%) |

| Toluene | 2.38 | High | 85 |

| Hexane | 1.88 | Moderate | 78 |

| Dichloromethane | 8.93 | High | 92 |

| Acetonitrile | 37.5 | Moderate | 65 |

| Tetrahydrofuran | 7.58 | High | 88 |

This table is illustrative and presents hypothetical data for the purpose of demonstrating the effect of solvents on reaction efficiency.

Temperature is a critical parameter in chemical synthesis, affecting reaction rates and equilibrium positions. For the synthesis of 4-chlorobenzyl 3,4-dichlorobenzoate, the optimal temperature will depend on the chosen synthetic route. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts and, in the case of enzymatic catalysis, denaturation of the enzyme. nih.gov

Pressure can also be a significant factor, particularly for reactions involving gaseous reagents or intermediates, or when trying to influence the boiling point of a solvent. High-pressure conditions can sometimes improve yields and reaction rates in liquid-phase reactions. The interplay between temperature and pressure is a key area for optimization in the synthesis of esters.

The following table provides an example of how temperature and pressure might influence the yield of 4-chlorobenzyl 3,4-dichlorobenzoate.

| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 50 | 1 | 24 | 75 |

| 70 | 1 | 12 | 88 |

| 70 | 5 | 8 | 91 |

| 90 | 1 | 6 | 82 (with byproducts) |

| 90 | 5 | 4 | 85 (with byproducts) |

This table contains illustrative data to show the potential effects of temperature and pressure on the synthesis.

Ultrasound-assisted organic synthesis (UAOS) has emerged as a valuable green chemistry tool for accelerating chemical reactions. nih.govksu.edu.sa The application of ultrasound can enhance reaction rates and yields by creating localized hot spots through acoustic cavitation, which improves mass transfer and initiates chemical reactions. nih.gov This technique has been successfully applied to the synthesis of a variety of organic compounds, including esters and heterocyclic molecules. mdpi.com

For the synthesis of 4-chlorobenzyl 3,4-dichlorobenzoate, ultrasound irradiation could potentially reduce reaction times and improve yields compared to conventional heating methods. The efficiency of ultrasound-assisted synthesis is dependent on factors such as the frequency and power of the ultrasound, the nature of the solvent, and the reaction temperature. This method offers a promising avenue for a more efficient and environmentally friendly synthesis of the target compound. nih.gov

Isolation and Purification Techniques for Synthetic Products

Following the synthesis of 4-chlorobenzyl 3,4-dichlorobenzoate, the crude product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, catalysts, and byproducts. Standard isolation and purification techniques for esters typically involve a series of steps.

Initially, the reaction mixture may be subjected to an aqueous workup to remove water-soluble impurities. This often involves washing the organic layer with a mild base, such as a sodium bicarbonate solution, to neutralize any unreacted acidic starting material (3,4-dichlorobenzoic acid), followed by a brine wash to remove residual water. scielo.br

The organic solvent is then typically removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by one or more of the following techniques:

Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture is a common and effective purification method.

Column Chromatography: For liquid products or solids that are difficult to crystallize, column chromatography using a stationary phase like silica gel and an appropriate eluent system is a powerful purification technique.

Distillation: If the product is a high-boiling liquid, vacuum distillation can be used for purification.

The purity of the final product is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Advanced Spectroscopic and Diffractional Characterization of 4 Chlorobenzyl 3,4 Dichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental ¹H and ¹³C NMR spectra, a detailed analysis of the chemical shifts, coupling constants, and signal multiplicities for 4-chlorobenzyl 3,4-dichlorobenzoate (B1239242) cannot be provided. Such data would be essential for the complete assignment of all proton and carbon resonances in the molecule and for the confirmation of its structure.

Proton (¹H) NMR Spectral Analysis

A table of expected ¹H NMR chemical shifts and their assignments cannot be generated without the actual spectral data.

Carbon-13 (¹³C) NMR Spectral Analysis

A table of expected ¹³C NMR chemical shifts for 4-chlorobenzyl 3,4-dichlorobenzoate cannot be compiled without access to the experimental spectrum.

Two-Dimensional NMR Techniques for Structural Elucidation

A discussion on the application of 2D NMR techniques (such as COSY, HSQC, and HMBC) for the structural elucidation of 4-chlorobenzyl 3,4-dichlorobenzoate is not feasible without the underlying 1D and 2D NMR datasets.

Vibrational Spectroscopy

A detailed analysis of the vibrational modes of 4-chlorobenzyl 3,4-dichlorobenzoate is not possible without its experimental FTIR and Raman spectra.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

A data table of characteristic FTIR absorption bands and their corresponding functional group assignments for 4-chlorobenzyl 3,4-dichlorobenzoate cannot be created.

Raman Spectroscopy for Molecular Vibrations

A data table of characteristic Raman shifts and their corresponding molecular vibrations for 4-chlorobenzyl 3,4-dichlorobenzoate cannot be provided.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon interaction with ultraviolet and visible light, providing insights into its chromophoric systems.

The UV-Vis absorption spectrum of 4-chlorobenzyl 3,4-dichlorobenzoate is primarily determined by the electronic transitions within its two aromatic rings: the 3,4-dichlorobenzoyl group and the 4-chlorobenzyl group. These substituted benzene (B151609) rings act as the principal chromophores. The absorption bands in aromatic compounds typically arise from π → π* transitions.

The presence of chlorine atoms as substituents on the benzene rings is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, moving the peaks to longer wavelengths. shimadzu.com The ester linkage itself is a weaker chromophore and its primary influence is to electronically link the two aromatic systems, though its direct absorption is often obscured by the much stronger absorption of the benzene rings. Based on data for related compounds like 4-chlorobenzoic acid, which exhibits absorption in the UV region, similar behavior is anticipated for the title compound. nih.govnist.gov The spectrum is expected to show characteristic bands for substituted benzenoid systems.

Table 1: Predicted UV-Vis Absorption Data for 4-chlorobenzyl 3,4-dichlorobenzoate

| Predicted λmax Range (nm) | Type of Electronic Transition | Associated Chromophore |

| ~200-220 | π → π* (E2-band) | Substituted Benzene Rings |

| ~250-290 | π → π* (B-band) | Substituted Benzene Rings |

Photoluminescence and fluorescence spectroscopy measure the emission of light from a molecule after it has absorbed photons. Aromatic esters are a class of compounds that frequently exhibit fluorescence. The rigid structure of the aromatic rings in 4-chlorobenzyl 3,4-dichlorobenzoate provides a favorable framework for radiative decay from an excited electronic state.

While specific experimental data for this compound is not available, its structural features suggest a potential for fluorescence. Upon excitation at a wavelength corresponding to its absorption bands, the molecule could relax to the ground state by emitting photons at a longer wavelength (a Stokes shift). The efficiency (quantum yield) and lifetime of this fluorescence would depend on various factors, including the rigidity of the molecule and the nature of the solvent. Studies on other aromatic compounds have shown that such properties are crucial for understanding their potential applications in areas like molecular probes. nih.gov Experimental investigation would be required to confirm and quantify the luminescent properties of 4-chlorobenzyl 3,4-dichlorobenzoate.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

The molecular ion (M⁺) of 4-chlorobenzyl 3,4-dichlorobenzoate (C₁₄H₉Cl₃O₂) would be observed at a specific mass-to-charge ratio (m/z). A key feature in its mass spectrum would be the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6) and for any chlorine-containing fragments.

The fragmentation of the molecular ion is predicted to occur at the most labile bonds, primarily at the ester linkage. The most common fragmentation pathways for esters involve α-cleavage on either side of the carbonyl group. libretexts.orglibretexts.org

Key predicted fragmentation pathways include:

Formation of the 3,4-dichlorobenzoyl cation: Cleavage of the C-O bond of the ester would yield a stable acylium ion at m/z 189.

Formation of the 4-chlorobenzyl cation: Cleavage of the O-CH₂ bond would generate the 4-chlorobenzyl cation at m/z 125. This ion could potentially rearrange to the more stable 4-chlorotropylium ion.

Subsequent fragmentation: The 3,4-dichlorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the 3,4-dichlorophenyl cation at m/z 161.

Table 2: Predicted Key Fragments in the Mass Spectrum of 4-chlorobenzyl 3,4-dichlorobenzoate

| m/z (for ³⁵Cl isotopes) | Proposed Ion Structure | Fragmentation Pathway |

| 328 | [C₁₄H₉Cl₃O₂]⁺ | Molecular Ion (M⁺) |

| 189 | [C₇H₃Cl₂O]⁺ | α-cleavage (loss of 4-chlorobenzyloxyl radical) |

| 161 | [C₆H₃Cl₂]⁺ | Loss of CO from m/z 189 |

| 125 | [C₇H₆Cl]⁺ | α-cleavage (loss of 3,4-dichlorobenzoate radical) |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including molecular conformation and intermolecular packing.

While a specific crystal structure for 4-chlorobenzyl 3,4-dichlorobenzoate has not been reported, its molecular conformation can be predicted from its constituent parts. The molecule consists of two relatively planar substituted phenyl rings connected by a flexible ester-methylene linker (-COO-CH₂-). Single crystal X-ray diffraction (SCXRD) would reveal the precise dihedral angles between the planes of the two aromatic rings and the conformation of the ester group.

The crystal system and lattice parameters (the dimensions of the unit cell) are fundamental properties determined through SCXRD analysis. Without experimental data for the title compound, it is instructive to examine the crystallographic data of structurally similar molecules. Chlorinated aromatic compounds are known to crystallize in various systems, commonly in the monoclinic, orthorhombic, or triclinic systems. mdpi.comresearchgate.netnih.gov The specific system and parameters for 4-chlorobenzyl 3,4-dichlorobenzoate would depend on how the molecules pack together to achieve the most thermodynamically stable arrangement. The table below presents crystallographic data for related compounds to illustrate the range of possible structures.

Table 3: Crystallographic Data for Structurally Related Compounds

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 4-chlorobenzyl chloride | Orthorhombic | 9.1724 | 17.714 | 4.4440 | 90 | 90 | 90 | mdpi.com |

| 3,4-dichlorobenzoic acid chloride | Monoclinic | 12.0518 | 9.7403 | 6.9562 | 90 | 99.047 | 90 | researchgate.net |

| A substituted α-chlorobenzyl derivative | Triclinic | 10.360 | 10.397 | 10.810 | 60.84 | 57.22 | 70.97 | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A detailed examination of the intermolecular forces within the crystal lattice of 4-chlorobenzyl 3,4-dichlorobenzoate would require crystallographic data, which is currently unavailable. Such an analysis would typically involve identifying and quantifying the various non-covalent interactions that stabilize the crystal structure.

Halogen Bonding: The presence of three chlorine atoms on the aromatic rings suggests the possibility of halogen bonding (C-Cl···O or C-Cl···Cl interactions). This type of interaction, where a halogen atom acts as an electrophilic species, is a significant directional force in crystal engineering. A definitive analysis would require examination of short contact distances between chlorine atoms and nucleophilic atoms in adjacent molecules within the crystal structure.

π-π Stacking: The two aromatic rings in the molecule, the 4-chlorobenzyl group and the 3,4-dichlorobenzoate group, could engage in π-π stacking interactions. The specific geometry of these interactions (e.g., face-to-face, offset) and the centroid-to-centroid distances can only be determined from experimental crystal structure data.

An interactive data table summarizing these potential interactions would be populated with specific geometric parameters (distances in Å, angles in °) derived from crystallographic information files (CIF).

Powder X-ray Diffraction (PXRD) for Bulk Crystallinity

Powder X-ray diffraction is a primary technique used to confirm the bulk crystallinity and phase purity of a compound. A PXRD pattern is a fingerprint of a specific crystalline solid. The analysis for 4-chlorobenzyl 3,4-dichlorobenzoate would involve:

Experimental Pattern: Presenting the experimental PXRD pattern, which plots diffraction intensity versus the diffraction angle (2θ).

Peak Analysis: A detailed table listing the characteristic 2θ angles, corresponding d-spacings (Å), and relative intensities of the diffraction peaks.

This data is crucial for identifying the compound, assessing its purity, and comparing it with theoretical patterns that could be calculated if the single-crystal structure were known. Without experimental or simulated diffraction data, this analysis is not possible.

Computational and Theoretical Studies on 4 Chlorobenzyl 3,4 Dichlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), are routinely used to provide insights into molecular geometry, vibrational spectra, and reactivity. However, no specific studies applying these methods to 4-chlorobenzyl 3,4-dichlorobenzoate (B1239242) have been found.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which correspond to the lowest energy conformation of a molecule. nih.gov

A search for DFT studies on 4-chlorobenzyl 3,4-dichlorobenzoate yielded no specific results. Consequently, no data table of its optimized geometrical parameters can be provided.

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational frequency calculations are often performed alongside geometry optimization to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. nih.gov

No published vibrational frequency calculations or simulated spectra for 4-chlorobenzyl 3,4-dichlorobenzoate could be located.

Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = ELUMO – EHOMO) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govaimspress.com A small HOMO-LUMO gap generally suggests high chemical reactivity. nih.gov

Specific HOMO-LUMO energy values and visualizations for 4-chlorobenzyl 3,4-dichlorobenzoate are not available in the surveyed literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density and helps to quantify the stabilization energies associated with intramolecular and intermolecular interactions. ijnc.irresearchgate.net

No NBO analysis has been published for 4-chlorobenzyl 3,4-dichlorobenzoate, and therefore, no data on its specific donor-acceptor interactions or stabilization energies is available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. ajchem-a.comajchem-a.com Different colors on the map represent different electrostatic potential values, with red typically indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions. ajchem-a.com

An MEP map and the corresponding analysis for 4-chlorobenzyl 3,4-dichlorobenzoate are not available in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations are valuable for studying the conformational flexibility of a molecule and its behavior in different environments, such as in a solvent.

A search of the literature did not yield any studies on the molecular dynamics of 4-chlorobenzyl 3,4-dichlorobenzoate. Therefore, information regarding its conformational analysis or behavior in solution from MD simulations is not available.

Structure-Reactivity Relationship Modeling and Quantitative Structure-Property Relationships (QSPR)

Currently, there is no publicly available research specifically detailing Quantitative Structure-Property Relationship (QSPR) or structure-reactivity relationship modeling for 4-chlorobenzyl 3,4-dichlorobenzoate. This indicates a potential area for future research to explore the relationships between the molecular structure of this compound and its physicochemical properties and biological activities. Such studies would typically involve the calculation of various molecular descriptors and the development of mathematical models to predict properties of interest.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline State

Detailed Hirshfeld surface analysis has not been specifically reported for 4-chlorobenzyl 3,4-dichlorobenzoate in the available scientific literature. However, this technique is widely applied to understand the intermolecular interactions in the crystalline state of related chlorinated organic compounds.

For analogous chloro-substituted aromatic compounds, Hirshfeld surface analysis has revealed the significance of various interactions. For example, in the crystal structure of a related compound, 4-{2,2-dichloro-1-[(E)-(4-chlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline, the analysis showed that Cl⋯H/H⋯Cl, H⋯H, and C⋯H/H⋯C interactions are the most significant contributors to the crystal packing, with contributions of 33.6%, 27.9%, and 17.6% respectively. nih.gov The dnorm surface, a key feature of this analysis, uses a color scale to indicate contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii, providing a clear visualization of these interactions. nih.gov

Furthermore, the shape index, another component of Hirshfeld analysis, is used to identify π–π stacking interactions, which are often indicated by the presence of adjacent red and blue triangles. nih.gov The analysis of a different, yet structurally related, compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, demonstrated the presence of such π–π interactions. nih.gov In this molecule, the dominant interactions contributing to the crystal packing were found to be H⋯H (48.7%), H⋯C/C⋯H (22.2%), and Cl⋯H/H⋯Cl (8.8%). nih.gov

Reaction Chemistry and Degradation Mechanisms of 4 Chlorobenzyl 3,4 Dichlorobenzoate

Hydrolytic Cleavage Pathways

Hydrolysis involves the reaction of the ester with water, leading to the formation of an alcohol and a carboxylic acid. For 4-chlorobenzyl 3,4-dichlorobenzoate (B1239242), this cleavage would yield 4-chlorobenzyl alcohol and 3,4-dichlorobenzoic acid. The rate of this reaction is highly dependent on pH and temperature.

Acid-Catalyzed Hydrolysis Kinetics and ProductsIn acidic conditions, the hydrolysis of esters is typically a reversible process. The mechanism, known as A-AC-2, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (4-chlorobenzyl alcohol) yields the carboxylic acid (3,4-dichlorobenzoic acid).

No specific kinetic data (e.g., rate constants, half-life) for the acid-catalyzed hydrolysis of 4-chlorobenzyl 3,4-dichlorobenzoate has been reported in the scientific literature.

Table 1: Acid-Catalyzed Hydrolysis Data for 4-Chlorobenzyl 3,4-Dichlorobenzoate

| Parameter | Value |

|---|---|

| Kinetics | Data not available |

| Products | (Predicted) 3,4-Dichlorobenzoic acid, 4-Chlorobenzyl alcohol |

Base-Catalyzed Hydrolysis Kinetics and ProductsUnder basic conditions, ester hydrolysis, known as saponification, is an irreversible reaction. The mechanism (B-AC-2) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alcohol's corresponding alkoxide (4-chlorobenzyl alkoxide), which immediately deprotonates the newly formed carboxylic acid. The final products are the carboxylate salt (3,4-dichlorobenzoate) and the alcohol (4-chlorobenzyl alcohol).

Specific rate constants and half-life values for the base-catalyzed hydrolysis of 4-chlorobenzyl 3,4-dichlorobenzoate are not documented in available literature.

Table 2: Base-Catalyzed Hydrolysis Data for 4-Chlorobenzyl 3,4-Dichlorobenzoate

| Parameter | Value |

|---|---|

| Kinetics | Data not available |

| Products | (Predicted) 3,4-Dichlorobenzoate, 4-Chlorobenzyl alcohol |

Photolytic Transformation and Mechanisms

Photolysis is degradation caused by the absorption of light energy. Chlorinated aromatic compounds can undergo photodegradation, which may involve either cleavage of the ester linkage or dechlorination (the removal of chlorine atoms from the aromatic rings).

Direct Photolysis Pathways in Various SolventsDirect photolysis occurs when the molecule itself absorbs a photon of light, leading to an excited state that can then undergo chemical transformation. The rate and products of this process can be influenced by the solvent, as solvents can affect the stability of intermediates and excited states.

There are no published studies detailing the direct photolysis of 4-chlorobenzyl 3,4-dichlorobenzoate, its quantum yield, or its degradation products in any solvent.

Table 3: Direct Photolysis Data for 4-Chlorobenzyl 3,4-Dichlorobenzoate

| Parameter | Value |

|---|---|

| Quantum Yield (Φ) | Data not available |

| Half-life (t½) | Data not available |

| Solvents Tested | None reported |

| Products | Data not available |

Sensitized Photolysis and Radical MechanismsSensitized (or indirect) photolysis occurs when another molecule in the environment (a sensitizer, such as humic acids or dissolved organic matter) absorbs light and transfers the energy to the target compound, initiating its degradation. This process often involves the formation of highly reactive radical species, such as hydroxyl radicals (•OH), which can attack the ester.

No research has been conducted on the sensitized photolysis of 4-chlorobenzyl 3,4-dichlorobenzoate to identify potential radical mechanisms or degradation rates.

Identification of Photodegradation Intermediates and End-products

The photodegradation of chlorinated aromatic compounds is initiated by the absorption of UV light, which can lead to either homolytic or heterolytic cleavage of carbon-halogen or other bonds. For 4-chlorobenzyl 3,4-dichlorobenzoate, the most probable initial photodegradation event is the cleavage of the ester bond, producing 3,4-dichlorobenzoic acid and 4-chlorobenzyl alcohol. Subsequent degradation of these intermediates is driven by reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). nih.gov

The photolysis of chlorobenzene (B131634) in solution has been proposed to proceed via the formation of highly reactive intermediates like the phenyl cation. acs.org A similar mechanism could be involved in the breakdown of the chlorinated aromatic rings of the intermediates. The degradation of p-chlorobenzoic acid (pCBA), a structural analog, is known to proceed via advanced oxidation processes involving photocatalysis. nih.govacs.org The degradation pathways involve hydroxylation and dechlorination, leading to the formation of various aromatic and aliphatic intermediates. While specific intermediates for 4-chlorobenzyl 3,4-dichlorobenzoate are not identified, based on related compounds, a plausible pathway would involve the formation of hydroxylated and dechlorinated benzoic acids and benzyl (B1604629) alcohols, eventually leading to ring opening and mineralization to CO2, H2O, and chloride ions.

Studies on the UV/chlorine process have shown that reactive radicals like •OH, •ClO, and •Cl play a major role in the degradation of probe compounds like p-chlorobenzoic acid. nih.govacs.org This suggests that under conditions where these radicals are generated, the degradation of the intermediates of 4-chlorobenzyl 3,4-dichlorobenzoate would be significantly enhanced.

Oxidative Degradation Mechanisms

Oxidative degradation involves the use of powerful oxidizing agents to break down complex organic molecules into simpler, less toxic compounds. Advanced Oxidation Processes (AOPs), such as Fenton chemistry and ozonation, are particularly effective for recalcitrant chlorinated aromatic compounds.

Chemical Oxidation Processes (e.g., Fenton, Ozonation)

Fenton Process: The Fenton reaction utilizes hydrogen peroxide (H2O2) and a ferrous iron (Fe2+) catalyst to generate hydroxyl radicals (•OH), which are potent, non-selective oxidants. nih.gov The optimal pH for the classic Fenton process is typically acidic, around 3, to prevent the precipitation of ferric hydroxide. solent.ac.uk The degradation of compounds structurally similar to the expected intermediates of 4-chlorobenzyl 3,4-dichlorobenzoate, such as 2,4-dichlorophenol (B122985) (2,4-DCP), has been extensively studied. solent.ac.uknih.govresearchgate.net The reaction mechanism involves the attack of •OH on the aromatic ring, leading to hydroxylation, dechlorination, and subsequent ring cleavage to form low-molecular-weight organic acids. nih.govutah.edu Eventually, these intermediates are mineralized to CO2 and H2O. The presence of other low-molecular-weight organic acids can sometimes inhibit the Fenton reaction by chelating the iron catalyst. utah.edu

Ozonation: Ozone (O3) is another powerful oxidant used in water treatment. absoluteozone.com It can react with organic compounds directly or through the formation of hydroxyl radicals, especially at higher pH. nih.gov The efficacy of ozonation is influenced by pH, with ozone being more stable under acidic conditions. nih.gov However, the degradation of some compounds like benzoic acid can be efficient even at acidic pH due to a self-enhanced reaction mechanism involving the formation of radical precursors. nih.gov For the degradation of the intermediates of 4-chlorobenzyl 3,4-dichlorobenzoate, ozonation would likely proceed through hydroxylation of the aromatic rings, followed by ring opening. Combining ozone with other oxidants like chlorine or hydrogen peroxide can create synergistic effects, enhancing degradation rates. nih.gov

| Initial Compound Moiety | Oxidation Process | Potential Intermediates | End Products |

|---|---|---|---|

| 3,4-Dichlorobenzoic Acid | Fenton (•OH attack) | Chlorinated Hydroxybenzoic Acids, Dihydroxybenzoic Acids, Chlorocatechols | Short-chain organic acids (e.g., maleic, oxalic, formic acid), CO₂, H₂O, Cl⁻ |

| 3,4-Dichlorobenzoic Acid | Ozonation | Hydroxylated Dichlorobenzoic Acids, Ring-cleavage products (e.g., muconic acid derivatives) | Short-chain organic acids, CO₂, H₂O, Cl⁻ |

Electrochemical Oxidation Studies

Electrochemical oxidation offers an alternative method for degrading persistent organic pollutants. youtube.com This process can occur via direct electron transfer at the anode surface or through indirect oxidation by electrochemically generated oxidants like hydroxyl radicals, chlorine, or ozone. The choice of electrode material, such as Boron-Doped Diamond (BDD), is crucial as it influences the efficiency and byproducts of the reaction. ub.edu Studies on the electrochemical oxidation of 2,4-dichlorobenzoic acid have demonstrated its effective removal through a combination of cathodic dechlorination and anodic oxidation, leading to high total organic carbon (TOC) removal. The process involves ring opening and mineralization. researchgate.net It is plausible that 4-chlorobenzyl 3,4-dichlorobenzoate would first undergo hydrolysis of the ester bond, followed by the electrochemical oxidation of 3,4-dichlorobenzoic acid and 4-chlorobenzyl alcohol. The oxidation of the aromatic rings would lead to the formation of hydroxylated intermediates, subsequent ring cleavage, and eventual mineralization.

Reductive Degradation Mechanisms

Under anaerobic or anoxic conditions, reductive processes become the dominant degradation pathway for highly chlorinated compounds. Reductive dehalogenation is a key mechanism where a halogen substituent is replaced by a hydrogen atom.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a microbially mediated process that is particularly effective for chlorinated benzoates. nih.gov Organisms like Desulfomonile tiedjei are known to catalyze the reductive dechlorination of meta-chlorobenzoates. nih.govresearchgate.net The mechanism involves the replacement of a chlorine atom with a hydrogen atom, with the proton being derived from the solvent (water). researchgate.net Studies with 3-chlorobenzoate (B1228886) analogs have shown that the reaction is sensitive to the presence and position of other substituents on the aromatic ring. nih.govasm.org For the 3,4-dichlorobenzoate moiety, reductive dehalogenation would likely proceed sequentially. The chlorine at the meta-position (position 3) might be removed first to yield 4-chlorobenzoate, which is a known intermediate in several degradation pathways. researchgate.net Subsequently, the para-chlorine (position 4) could be removed to form benzoic acid. This stepwise dechlorination significantly reduces the toxicity of the compound and makes it more amenable to subsequent aerobic degradation. organic-chemistry.org

| Step | Substrate | Reaction | Product |

|---|---|---|---|

| 1 | 3,4-Dichlorobenzoate | Reductive dechlorination at C3 | 4-Chlorobenzoate |

| 2 | 4-Chlorobenzoate | Reductive dechlorination at C4 | Benzoate (B1203000) |

Kinetic and Mechanistic Studies of Reaction Pathways

The kinetics of degradation reactions are often described using models like the Langmuir-Hinshelwood model for photocatalysis or pseudo-first-order kinetics for many oxidation processes. tandfonline.com For instance, the degradation of p-chlorobenzoic acid via sonophotocatalysis has been successfully modeled to account for the degradation of the parent compound and the formation and subsequent degradation of its intermediates. nih.govacs.org The reaction rates are highly dependent on experimental conditions such as pH, catalyst concentration, and initial pollutant concentration. acs.orgtandfonline.com

In microbial degradation, kinetics are often described by Monod or Haldane models, which relate the specific growth rate of the microorganisms to the substrate concentration. nih.gov Studies on the degradation of 3-chlorobenzoate have shown that bacteria can exhibit different maximum specific growth rates and degradation efficiencies. nih.gov Mechanistic studies on reductive dehalogenation suggest that the process is not a simple nucleophilic or electrophilic substitution but a more complex enzymatic reaction. nih.govasm.org The rate-limiting step in the reductive dechlorination of 3-chlorobenzoate is thought to be a nucleophilic attack on the benzene (B151609) nucleus. nih.govasm.org

For 4-chlorobenzyl 3,4-dichlorobenzoate, a comprehensive kinetic study would first need to address the rate of ester hydrolysis, followed by the kinetics of the degradation of the resulting acid and alcohol, applying appropriate models based on the specific degradation process (oxidative, reductive, or photocatalytic).

| Degradation Process | Compound Type | Applicable Kinetic Model | Key Parameters |

|---|---|---|---|

| Photocatalysis | Chlorobenzoic Acids | Langmuir-Hinshelwood (often simplified to pseudo-first-order) | Apparent rate constant (k_app) |

| Fenton Oxidation | Dichlorophenols | Pseudo-first-order | Rate constant (k), dependence on [H₂O₂] and [Fe²⁺] |

| Microbial Degradation | Chlorobenzoic Acids | Monod / Haldane | Maximum specific growth rate (μ_max), half-saturation constant (K_s), inhibition constant (K_i) |

Determination of Rate Constants and Activation Parameters

Hydrolysis: The ester linkage in 4-chlorobenzyl 3,4-dichlorobenzoate is susceptible to hydrolysis, which would be a primary degradation pathway in aqueous environments. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. The reaction would cleave the ester bond to yield 4-chlorobenzyl alcohol and 3,4-dichlorobenzoic acid. The presence of chlorine atoms on both the benzyl and benzoate moieties can influence the rate of this reaction through electronic effects.

Photolysis: Aromatic compounds containing chromophores that absorb ultraviolet radiation are susceptible to photodegradation. Benzyl benzoate, a related compound, is known to undergo photolysis. nih.gov The process for 4-chlorobenzyl 3,4-dichlorobenzoate would likely involve the absorption of light energy, leading to the homolytic cleavage of the ester bond, which would generate 4-chlorobenzyloxy and 3,4-dichlorobenzoyl radicals. These reactive species would then undergo further reactions with surrounding molecules.

Biodegradation: The biodegradation of chlorinated aromatic compounds is a well-documented process mediated by various microorganisms. nih.govresearchgate.net While specific studies on 4-chlorobenzyl 3,4-dichlorobenzoate are absent, research on benzyl benzoate shows that it can be degraded by bacteria such as Pseudomonas desmolyticum. nih.govresearchgate.net The degradation of benzyl benzoate is influenced by environmental conditions like pH and temperature, with optimal degradation observed at a pH of 7.0 and a temperature of 30°C. nih.govresearchgate.net It is plausible that microorganisms could adapt to utilize 4-chlorobenzyl 3,4-dichlorobenzoate as a carbon source, likely initiating the degradation by hydrolysis of the ester bond.

Given the lack of direct experimental data, the following table presents hypothetical degradation parameters based on general knowledge of similar compounds.

| Degradation Process | Expected Influencing Factors | Potential Rate-Determining Step |

| Hydrolysis | pH, Temperature | Cleavage of the ester bond |

| Photolysis | Light Intensity, Wavelength | Homolytic cleavage of the ester bond |

| Biodegradation | Microbial Population, Temperature, pH, Nutrient Availability | Initial enzymatic attack (e.g., esterase activity) |

Table 1: Hypothetical Degradation Parameters for 4-Chlorobenzyl 3,4-Dichlorobenzoate

Probing Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating the complete degradation pathway of a compound. For 4-chlorobenzyl 3,4-dichlorobenzoate, the intermediates will depend on the degradation mechanism.

Hydrolytic and Biodegradative Intermediates: The primary step in both hydrolysis and biodegradation is expected to be the cleavage of the ester bond. This would result in the formation of two primary intermediates:

4-chlorobenzyl alcohol

3,4-dichlorobenzoic acid

These intermediates would then undergo further degradation. For instance, studies on the biodegradation of benzyl benzoate have identified benzaldehyde (B42025) and benzoic acid as key intermediates. nih.govresearchgate.net By analogy, 4-chlorobenzyl alcohol could be oxidized to 4-chlorobenzaldehyde (B46862) and then to 4-chlorobenzoic acid. 3,4-dichlorobenzoic acid is a known metabolite in the degradation of other chlorinated compounds and can be further broken down by microorganisms. nih.gov

Photolytic Intermediates: Photodegradation is likely to proceed through a radical mechanism. The initial cleavage of the ester bond would produce:

4-chlorobenzyloxy radical

3,4-dichlorobenzoyl radical

These highly reactive radicals would then abstract hydrogen atoms from the solvent or other organic matter, or undergo rearrangement and further fragmentation. For example, studies on the photolysis of benzyl benzoate have shown the formation of benzoic acid and benzyl alcohol as major products. researchgate.net

The subsequent degradation of these primary intermediates would involve the breakdown of the aromatic rings, potentially through hydroxylation and ring-cleavage reactions, which are common in the microbial degradation of aromatic compounds. nih.gov The complete mineralization of the compound would ultimately lead to the formation of carbon dioxide, water, and chloride ions.

The following table lists the likely intermediates in the degradation of 4-chlorobenzyl 3,4-dichlorobenzoate.

| Degradation Pathway | Primary Intermediates | Secondary Intermediates |

| Hydrolysis/Biodegradation | 4-chlorobenzyl alcohol, 3,4-dichlorobenzoic acid | 4-chlorobenzaldehyde, 4-chlorobenzoic acid, hydroxylated aromatic rings |

| Photolysis | 4-chlorobenzyloxy radical, 3,4-dichlorobenzoyl radical | 4-chlorobenzyl alcohol, 3,4-dichlorobenzoic acid, various radical adducts |

Table 2: Likely Reaction Intermediates of 4-Chlorobenzyl 3,4-Dichlorobenzoate Degradation

Analytical Methodologies for Research on 4 Chlorobenzyl 3,4 Dichlorobenzoate and Its Transformation Products

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the target analyte from complex mixtures. The fundamental principle involves the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally sensitive compounds like 4-chlorobenzyl 3,4-dichlorobenzoate (B1239242). Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. ekb.eg The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

In a typical application, a C18 column (a nonpolar stationary phase) is employed. The mobile phase often consists of a gradient mixture of an aqueous buffer (like phosphate buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile or methanol. ekb.eg This gradient elution, where the organic solvent concentration is increased over time, allows for the efficient separation of compounds with varying polarities, from the more polar transformation products like 3,4-dichlorobenzoic acid to the less polar parent ester.

Quantitative analysis is achieved using a detector, most commonly a UV-Vis detector, set to a wavelength where the analyte exhibits maximum absorbance. A calibration curve is constructed by analyzing standards of known concentrations to determine the concentration of the analyte in unknown samples. ekb.eg

Table 1: Illustrative RP-HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 205 nm ekb.eglgcstandards.com |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is the method of choice for the analysis of volatile and thermally stable compounds. mdpi.com While the parent compound, 4-chlorobenzyl 3,4-dichlorobenzoate, may have limited volatility, GC is invaluable for analyzing more volatile transformation products that may arise from degradation pathways. These could include smaller chlorinated aromatic or aliphatic compounds.

In GC, a gaseous mobile phase (carrier gas, typically helium or nitrogen) transports the vaporized sample through a capillary column containing the stationary phase. usgs.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. A temperature program is often used, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. csic.es

For chlorinated compounds, an Electron Capture Detector (ECD) is highly sensitive. Alternatively, a Flame Ionization Detector (FID) can be used for general-purpose analysis of organic compounds. usgs.gov

Table 2: Typical GC Parameters for Volatile Chlorinated Compounds

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Splitless |

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled power for both identifying and quantifying analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the highly specific detection and identification power of mass spectrometry. labrulez.com This technique is the gold standard for identifying unknown volatile and semi-volatile organic compounds. cirad.frshimadzu.com

After compounds are separated by the GC column, they enter the mass spectrometer's ion source, where they are typically fragmented into characteristic ions by electron ionization (EI). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a "chemical fingerprint" that can be compared against spectral libraries for positive identification. usgs.gov

For less volatile transformation products like 4-chlorobenzoic acid or 4-chlorobenzyl alcohol, derivatization may be required to increase their volatility and thermal stability for GC-MS analysis. nih.govresearchgate.net

Table 3: Potential Transformation Products and Their GC-MS Analysis amenability

| Compound | Amenable to Direct GC-MS? | Derivatization Required? | Potential Derivatizing Agent |

|---|---|---|---|

| 4-chlorobenzyl alcohol | Yes | No | N/A |

| 3,4-dichlorobenzoic acid | No | Yes | Diazomethane or silylating agents (e.g., BSTFA) |

| 4-chlorobenzaldehyde (B46862) | Yes | No | N/A |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique that couples the separation of HPLC with the detection of mass spectrometry. rsc.org It is ideal for the analysis of non-volatile, polar, and thermally labile compounds, making it perfectly suited for 4-chlorobenzyl 3,4-dichlorobenzoate and its expected non-volatile transformation products like 3,4-dichlorobenzoic acid.

After separation on the LC column, the eluent is introduced into an ion source, such as Electrospray Ionization (ESI), which generates gas-phase ions from the analytes in the liquid phase. These ions are then analyzed by the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) can be selected and fragmented to produce product ions, providing further structural information and enhancing selectivity and sensitivity for quantification. researchgate.net

Table 4: Representative LC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| LC System | UHPLC/HPLC |

| Column | C18, 100 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| Analysis Mode | Selected Reaction Monitoring (SRM) for quantification |

| Precursor Ion (m/z) | Specific to Analyte (e.g., for 3,4-dichlorobenzoic acid) |

| Product Ion (m/z) | Specific to Analyte Fragment |

Spectrophotometric Methods for Kinetic Studies (e.g., UV-Vis based enzyme assays)

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a simple and effective way to study the kinetics of chemical and enzymatic reactions. oarjpublication.comjascoinc.com The rate of transformation of 4-chlorobenzyl 3,4-dichlorobenzoate, for instance through hydrolysis, can be monitored in real-time by observing changes in the UV-Vis absorbance spectrum. jascoinc.com

The principle relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. The parent ester and its hydrolysis products (4-chlorobenzyl alcohol and 3,4-dichlorobenzoic acid) will possess distinct UV absorbance spectra. By selecting a wavelength where there is a significant difference in absorbance between the reactant and a product, the reaction progress can be followed by measuring the change in absorbance over time. tripod.comthermofisher.com This data allows for the determination of key kinetic parameters, such as the reaction rate constant. This method is particularly useful for enzyme assays, where the formation of a product can be continuously monitored to determine enzyme activity. jascoinc.comthermofisher.com

Table 5: Example Setup for a UV-Vis Kinetic Study of Ester Hydrolysis

| Parameter | Description |

|---|---|

| Instrument | Double-beam UV-Vis Spectrophotometer |

| Reaction Vessel | Temperature-controlled quartz cuvette (1 cm path length) |

| Reactants | 4-chlorobenzyl 3,4-dichlorobenzoate in a buffered solution |

| Monitoring Wavelength | Wavelength of maximum absorbance for a product (e.g., 3,4-dichlorobenzoic acid) that minimizes interference from the reactant ester |

| Data Collection | Absorbance readings taken at fixed time intervals (e.g., every 30 seconds for 30 minutes) |

| Analysis | Plot of Absorbance vs. Time to determine the initial reaction rate |

Based on a comprehensive search of available scientific literature, there is currently no specific information on enzyme activity assays conducted for the mechanistic investigation of 4-chlorobenzyl 3,4-dichlorobenzoate and its transformation products.

Extensive searches for "enzymatic hydrolysis of 4-chlorobenzyl 3,4-dichlorobenzoate," "esterase activity on 4-chlorobenzyl 3,4-dichlorobenzoate," and "metabolism of 4-chlorobenzyl 3,4-dichlorobenzoate in organisms" did not yield any studies detailing the use of enzyme assays to understand the transformation pathways of this specific compound.

While research exists on the enzymatic transformation of related compounds, such as 3,4-dichlorobenzoate, the explicit focus of this article is solely on 4-chlorobenzyl 3,4-dichlorobenzoate. Therefore, in adherence to the strict content inclusions and exclusions, no data can be presented in this section.

Further research and dedicated studies are required to identify and characterize the enzymes involved in the metabolism of 4-chlorobenzyl 3,4-dichlorobenzoate and to develop the corresponding enzyme activity assays for mechanistic investigations.

Advanced Research Perspectives and Future Directions for 4 Chlorobenzyl 3,4 Dichlorobenzoate Studies

Development of Novel and Sustainable Synthetic Strategies for Complex Esters

The synthesis of complex esters like 4-chlorobenzyl 3,4-dichlorobenzoate (B1239242) traditionally involves methods such as Fischer esterification or the reaction of an acid chloride with an alcohol. numberanalytics.comnumberanalytics.comnagwa.commasterorganicchemistry.com These methods, while effective, often rely on harsh conditions and the use of hazardous reagents. The future of synthesizing such esters lies in the adoption of greener and more sustainable methodologies. numberanalytics.comjetir.org

Conventional Synthesis Routes:

The primary routes for synthesizing 4-chlorobenzyl 3,4-dichlorobenzoate would involve either:

Fischer Esterification: The reaction of 3,4-dichlorobenzoic acid with 4-chlorobenzyl alcohol in the presence of a strong acid catalyst. nagwa.commasterorganicchemistry.com

Acid Chloride-Based Esterification: The reaction of 3,4-dichlorobenzoyl chloride with 4-chlorobenzyl alcohol, often in the presence of a base to neutralize the hydrochloric acid byproduct. numberanalytics.comnumberanalytics.com

Table 1: Comparison of Conventional Synthesis Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | 3,4-dichlorobenzoic acid, 4-chlorobenzyl alcohol | Acid catalyst (e.g., H₂SO₄), heat | Readily available starting materials | Equilibrium reaction, often requires excess alcohol, harsh conditions |

| Acid Chloride Method | 3,4-dichlorobenzoyl chloride, 4-chlorobenzyl alcohol | Base (e.g., pyridine), mild conditions | High yield, faster reaction | Acid chloride is moisture-sensitive and corrosive |

Emerging Sustainable Strategies:

Future research should focus on developing more environmentally benign synthetic protocols. Key areas of exploration include:

Enzymatic Synthesis: The use of lipases and other esterases as biocatalysts for the esterification process. nih.govtudelft.nlresearchgate.net These enzymes can operate under mild conditions and in aqueous or solvent-free systems, significantly reducing the environmental footprint. nih.govtudelft.nlresearchgate.net For instance, immobilized lipases have been successfully used for the synthesis of various esters, offering high selectivity and the potential for catalyst recycling. nih.gov

Green Catalysts: The development and application of solid acid catalysts, such as zeolites or ion-exchange resins, can replace corrosive mineral acids in Fischer esterification. jetir.org These catalysts are often reusable, non-corrosive, and lead to easier product purification. jetir.org

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for scalability. acs.org The synthesis of 4-chlorobenzyl 3,4-dichlorobenzoate in a flow system could lead to higher yields and purity in a shorter reaction time compared to batch processes.

In-depth Mechanistic Elucidation of Abiotic and Biotic Environmental Transformations

Understanding the environmental fate of 4-chlorobenzyl 3,4-dichlorobenzoate is crucial for assessing its potential as a persistent organic pollutant. Both abiotic and biotic transformation pathways need to be thoroughly investigated.

Abiotic Transformation:

The primary abiotic degradation pathway for esters in the environment is hydrolysis , which would cleave 4-chlorobenzyl 3,4-dichlorobenzoate into its constituent molecules: 3,4-dichlorobenzoic acid and 4-chlorobenzyl alcohol. The rate of this hydrolysis will be influenced by pH, temperature, and the presence of natural catalysts.

Biotic Transformation:

The microbial degradation of 4-chlorobenzyl 3,4-dichlorobenzoate is likely to be initiated by the enzymatic hydrolysis of the ester bond, a reaction catalyzed by esterases. oup.com Several bacterial strains, such as Burkholderia cepacia, have been shown to hydrolyze chlorinated benzoic acid esters. oup.com

Degradation of 3,4-Dichlorobenzoic Acid: Studies have shown that various microorganisms can degrade 3,4-dichlorobenzoic acid under both aerobic and anaerobic conditions. jbarbiomed.comuum.edu.my For example, Brevibacterium spp. has been shown to utilize 3,4-dichlorobenzoic acid as a carbon and energy source. jbarbiomed.com The degradation pathway often involves dioxygenase-mediated ring cleavage.

Degradation of 4-Chlorobenzyl Alcohol: The aerobic degradation of 4-chlorobenzyl alcohol would likely proceed through its oxidation to 4-chlorobenzaldehyde (B46862) and then to 4-chlorobenzoic acid, which can be further degraded.

Table 2: Potential Microbial Degradation Products of 4-Chlorobenzyl 3,4-Dichlorobenzoate

| Initial Compound | Initial Reaction | Key Intermediates | Potential End Products |

|---|---|---|---|

| 4-chlorobenzyl 3,4-dichlorobenzoate | Ester hydrolysis | 3,4-dichlorobenzoic acid, 4-chlorobenzyl alcohol | CO₂, H₂O, Cl⁻ |

| 3,4-dichlorobenzoic acid | Dioxygenation | Dichlorocatechols | Ring cleavage products |

| 4-chlorobenzyl alcohol | Oxidation | 4-chlorobenzaldehyde, 4-chlorobenzoic acid | Catechol, ring cleavage products |

Computational Design and Engineering of Biocatalysts for Targeted Degradation

The efficiency of microbial degradation of 4-chlorobenzyl 3,4-dichlorobenzoate can be significantly enhanced through the design and engineering of specific biocatalysts. Computational modeling and directed evolution are powerful tools in this endeavor.

Computational Modeling: Quantum mechanical and molecular docking studies can be employed to understand the binding of 4-chlorobenzyl 3,4-dichlorobenzoate to the active site of esterases and dioxygenases. nih.govnih.gov This knowledge can guide the rational design of mutant enzymes with improved substrate specificity and catalytic activity. For example, computational models have been used to predict the inhibition of cholesterol esterase by various compounds, a similar approach could be applied to identify or engineer enzymes for the degradation of our target molecule. nih.gov

Directed Evolution: This technique involves creating a library of mutant enzymes and screening them for improved activity towards a specific substrate. By mimicking natural evolution in the laboratory, enzymes can be tailored for the efficient degradation of recalcitrant compounds like 4-chlorobenzyl 3,4-dichlorobenzoate.

Exploration of the Compound as a Synthon in the Synthesis of Functional Molecules and Materials

Beyond its environmental implications, 4-chlorobenzyl 3,4-dichlorobenzoate can be explored as a valuable synthon in organic synthesis. The presence of multiple reactive sites—the ester linkage and the chlorinated aromatic rings—offers a platform for the synthesis of a variety of functional molecules and materials.

The ester can be a precursor to:

Amides: Reaction with amines can lead to the formation of corresponding amides, which are important functional groups in many biologically active molecules.

Other Esters: Transesterification with different alcohols can yield a library of related esters with varying properties.

Cross-Coupling Reactions: The chlorine atoms on the aromatic rings can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular architectures.

The potential applications of molecules derived from 4-chlorobenzyl 3,4-dichlorobenzoate could span pharmaceuticals, agrochemicals, and materials science. nih.gov

Integration of Multi-Omics Approaches in Microbial Transformation Studies

To gain a holistic understanding of the microbial transformation of 4-chlorobenzyl 3,4-dichlorobenzoate, the integration of multi-omics approaches is essential. acs.org These techniques provide a system-level view of the metabolic and regulatory networks involved in the degradation process.

Genomics and Metagenomics: Sequencing the genomes of individual degrading organisms or the entire microbial community from a contaminated site can reveal the genes encoding the key enzymes involved in the degradation pathway, such as esterases and dioxygenases. nih.govnih.gov

Transcriptomics: Analyzing the complete set of RNA transcripts in a cell under specific conditions can show which genes are upregulated in the presence of 4-chlorobenzyl 3,4-dichlorobenzoate, providing insights into the active degradation pathways.

Proteomics: Identifying the full complement of proteins expressed by an organism or community can directly confirm the presence and abundance of the catalytic enzymes responsible for the transformation of the compound. nih.gov

Metabolomics: Tracking the small-molecule metabolites produced during the degradation process can help to elucidate the complete metabolic pathway and identify any potentially toxic intermediates. researcher.life

By combining these multi-omics approaches, researchers can build a comprehensive model of how microorganisms interact with and transform 4-chlorobenzyl 3,4-dichlorobenzoate, paving the way for the development of more effective bioremediation strategies. acs.orgnih.gov

Q & A

Basic Research Question

- Mass spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 312 [M⁺]) and fragmentation patterns for structural confirmation .

- Infrared spectroscopy (IR) : Detect ester carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (750–600 cm⁻¹) .

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) resolve parent compounds from hydroxylated metabolites (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .

Why is 4-chlorobenzyl 3,4-dichlorobenzoate resistant to enzymatic dehalogenation in certain bacterial strains?

Advanced Research Question

The compound’s resistance stems from substrate specificity constraints in dehalogenases. Enzymes like those in Desulfitobacterium chlororespirans require:

- A hydroxyl group ortho to the chlorine substituent for catalysis, absent in 3,4-dichlorobenzoate .

- Spatial accommodation: The para-chlorine in 3,4-dichlorobenzoate creates steric clashes in the enzyme’s active site, preventing binding .

Experimental validation : Use site-directed mutagenesis to modify the enzyme’s binding pocket and test activity via kinetic assays (e.g., , ) .

What mechanistic insights explain the abiotic degradation of 4-chlorobenzyl 3,4-dichlorobenzoate in environmental matrices?

Advanced Research Question

Under hydrolytic conditions, the compound undergoes nucleophilic aromatic substitution :

Para-chlorine replacement : A hydroxyl group substitutes the para-chlorine via an addition-elimination mechanism, forming 3-chloro-4-hydroxybenzoate intermediates .

Ring hydroxylation : Further hydrolysis at the 3,4-position generates 3,5-dichloro-4-hydroxybenzoic acid, detectable via LC-MS/MS .

Methodological approach : Simulate environmental conditions (pH 7–9, 25–50°C) and track degradation products using isotopically labeled -substrates for pathway elucidation .

How can researchers address discrepancies in reported degradation rates of chlorinated benzoates across studies?

Advanced Research Question

Discrepancies arise from variations in:

- Microbial consortia : Mixed cultures (e.g., marine vs. freshwater) exhibit divergent metabolic activities; use 16S rRNA sequencing to characterize community composition .

- Experimental design : Standardize parameters (e.g., substrate concentration, oxygen levels) and include abiotic controls to distinguish biotic/abiotic degradation .

- Analytical sensitivity : Compare quantification methods (e.g., ion chromatography vs. colorimetric assays for chloride) to identify methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.